molecular formula C15H12ClNO2S3 B2709328 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034634-87-0

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2709328
CAS No.: 2034634-87-0
M. Wt: 369.9
InChI Key: UDMYKQFDJUEOCJ-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide (CAS: 2034612-03-6, molecular formula: C₁₄H₁₀ClNOS₃) is a thiophene-based carboxamide derivative. Its structure features a central 2-hydroxyethyl group substituted with thiophen-2-yl and thiophen-3-yl moieties, linked to a 5-chlorothiophene-2-carboxamide scaffold .

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S3/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-20-8-10)12-2-1-6-21-12/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYKQFDJUEOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Core Structure: The synthesis begins with the preparation of the thiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with biological targets, offering therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups could form hydrogen bonds with biological targets, while the thiophene rings might participate in π-π interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Diversity in Thiophene Carboxamides

The compound’s structural analogs vary primarily in the substituents on the amide nitrogen or the thiophene ring. Key examples include:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
Target Compound C₁₄H₁₀ClNOS₃ 2-Hydroxyethyl group with thiophen-2-yl and thiophen-3-yl 339.88 Hydroxy group may enhance hydrogen bonding; dual thiophene substitution enables π-π stacking
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-carboxamide C₁₅H₁₂ClFN₂O₃S₂ Benzothiadiazole substituent 410.89 Electron-deficient benzothiadiazole may improve charge-transfer properties
5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide C₁₅H₁₁ClN₂OS₂ Pyridinyl-thiophene hybrid 342.84 Pyridine ring introduces basicity and coordination potential
Segartoxaban Derivative (Rivaroxaban-related) C₂₅H₂₄Cl₂N₄O₆S₂ Oxazolidinone and morpholine groups 635.51 Anticoagulant activity via Factor Xa inhibition

Key Observations :

  • Hydroxyethyl vs. Heterocyclic Substituents : The hydroxyethyl group in the target compound contrasts with aromatic heterocycles (e.g., benzothiadiazole in or pyridine in ), which may alter solubility and intermolecular interactions.
  • Chlorine Position : The 5-chloro substitution on the thiophene ring is conserved across analogs, suggesting its role in stabilizing the carboxamide conformation or modulating electronic effects .
Conformational and Crystallographic Differences
  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings is 8.5–13.5°, similar to furan analogs but distinct from pyridine-containing derivatives .
  • Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide , which lacks classical hydrogen bonds in crystal packing, the hydroxy group in the target compound could participate in intramolecular O–H⋯O/N interactions, influencing crystallinity .

Biological Activity

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound notable for its structural features, including multiple thiophene rings and a carboxamide functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN1O2S3C_{14}H_{12}ClN_{1}O_{2}S_{3}, with a molecular weight of approximately 353.8 g/mol. The presence of thiophene rings contributes to its chemical diversity and potential reactivity.

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₁O₂S₃
Molecular Weight353.8 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.

Compound NameBiological ActivityAssay TypeResults
Foetithiophene F (6)AntimicrobialBroth microdilution/B. cereusMIC = 50 µg/mL
5-Propinyl-thiophene-2-carboxylic acid (7)In vitro anti-inflammatoryLPS-stimulated production in BV-2 microglial cellsIC₅₀ = 79.5 µM
3-Hydroxy-5-propinyl-2-acetyl-thiophene (8)In vitro anti-inflammatoryLPS-stimulated production in BV-2 microglial cellsIC₅₀ = 98.5 µM

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in several studies. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines.

Compound NameBiological ActivityCell LineIC₅₀ Value
Compound 7fEnhanced apoptotic actionHCT116Better than control
Compound 7d (X = OH)Anticancer activityA549Moderate activity

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of thiophene derivatives demonstrated that compounds with similar structural motifs effectively inhibited the growth of bacteria such as E. coli and S. aureus. The study highlighted the importance of substituent groups in modulating activity.
  • Anticancer Properties : Research involving various thiophene derivatives indicated that these compounds could induce apoptosis in cancer cells through different mechanisms, including the inhibition of anti-apoptotic proteins.

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